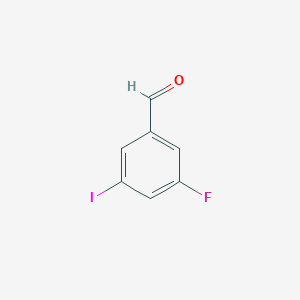

3-Fluoro-5-iodobenzaldehyde

Description

Significance of Halogenated Benzaldehyde (B42025) Scaffolds in Modern Chemistry

Halogenated benzaldehydes are a class of aromatic compounds that serve as crucial intermediates in a multitude of chemical industries. mdpi.com The incorporation of halogen atoms (F, Cl, Br, I) onto the benzaldehyde framework significantly alters the molecule's electronic properties and reactivity, making these compounds valuable precursors for a wide range of products, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and pigments. mdpi.comwisdomlib.org

In medicinal chemistry, halogenation is a widely employed strategy to enhance the pharmacological profile of drug candidates. nih.govnih.gov Halogen atoms can improve metabolic stability, increase lipophilicity (which affects absorption and distribution in the body), and enhance binding affinity to biological targets. wisdomlib.orgtutorchase.com Fluorine, in particular, is often introduced to block metabolic pathways or to modulate the acidity of nearby functional groups. wisdomlib.org The strategic placement of halogens can lead to more potent and effective therapeutic agents. tutorchase.com

Furthermore, the carbon-halogen bond provides a reactive handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. yonedalabs.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing chemists to build complex molecular structures from simpler, halogenated starting materials. The differential reactivity of various halogens (I > Br > Cl) can be exploited for sequential and site-selective modifications, adding another layer of synthetic utility. nih.gov

The Unique Reactivity Profile of 3-Fluoro-5-iodobenzaldehyde in Synthetic Design

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups: the aldehyde, the iodine atom, and the fluorine atom. This differentiation allows for a programmed, stepwise approach to molecular construction.

The Aldehyde Group: The formyl group (-CHO) is a versatile functional group that can undergo a wide array of chemical transformations. It readily participates in nucleophilic additions, Wittig reactions, and reductive aminations. It can also be oxidized to a carboxylic acid or reduced to an alcohol. This group often serves as a key reaction site for introducing new substituents or building out molecular complexity. For instance, the aldehyde can be used to form Schiff bases or participate in condensation reactions. wikipedia.orgossila.com

The Carbon-Iodine Bond: The C-I bond is the most reactive site for cross-coupling reactions due to the lower bond dissociation energy compared to other carbon-halogen bonds. yonedalabs.com This makes the iodine at the 5-position the primary target for transformations like Suzuki-Miyaura, Stille, and Heck couplings, enabling the facile introduction of aryl, alkyl, or vinyl groups. This high reactivity allows for selective functionalization at this position while leaving the more robust C-F bond intact for potential subsequent reactions.

The Carbon-Fluorine Bond: The C-F bond is significantly stronger and less reactive in typical palladium-catalyzed cross-coupling reactions compared to the C-I bond. chemrxiv.org While challenging, the C-F bond can be activated under specific, often harsher, conditions or with specialized catalyst systems. More commonly, the fluorine atom exerts a powerful inductive electron-withdrawing effect on the aromatic ring. This influences the reactivity of the other positions on the ring and can modify the properties of the final molecule, such as its binding affinity in a biological context.

The presence of both a highly reactive iodine and a relatively inert fluorine on the same molecule allows for sequential cross-coupling strategies, providing a powerful tool for creating diverse and complex molecules from a single starting material. nih.gov The aldehyde group, along with the two different halogens, creates a trifunctional building block with orthogonal reactivity, which is highly desirable in synthetic design.

Research Landscape and Emerging Applications of this compound

This compound is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly for applications in medicinal chemistry and materials science. biosynth.com Its unique substitution pattern makes it a valuable precursor for creating libraries of compounds for drug discovery and for building specific, highly functionalized target molecules.

In the context of medicinal chemistry, this compound serves as a scaffold for synthesizing potential therapeutic agents. The ability to selectively functionalize the iodo-position via cross-coupling, while retaining the fluoro-substituent and the aldehyde, allows researchers to systematically explore the structure-activity relationship (SAR) of a new series of compounds. The fluorine atom is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity. nih.govtutorchase.com The aldehyde provides a convenient point for further derivatization to introduce pharmacophores or to link the molecule to other fragments.

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its presence in the catalogs of chemical suppliers and its citation in patent literature suggest its use in proprietary research and development programs. The demand for such highly functionalized, unique building blocks is driven by the continuous need for novel compounds in drug discovery and the development of advanced materials. As synthetic methodologies continue to advance, the strategic application of intermediates like this compound is expected to grow, enabling the creation of next-generation pharmaceuticals and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULKBHBAGSJSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650536 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-93-4 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 3 Fluoro 5 Iodobenzaldehyde

Transformations of the Aldehyde Functional Group

The electron-withdrawing nature of the fluorine and iodine substituents on the aromatic ring enhances the electrophilicity of the aldehyde carbon in 3-fluoro-5-iodobenzaldehyde, making it susceptible to a range of nucleophilic attacks and other transformations.

Nucleophilic Addition Reactions with Various Reagents (e.g., amines, alcohols)

The aldehyde group of this compound readily undergoes nucleophilic addition with a variety of nucleophiles, including amines and alcohols. The reaction with primary amines typically leads to the formation of imines through a reductive amination process. While specific studies detailing the reductive amination of this compound are not prevalent in the provided search results, general protocols using metal hydrides like sodium borohydride (B1222165) or sodium cyanoborohydride in the presence of an amine are common. umich.edursc.org For instance, the reaction with benzylamine (B48309) would be expected to yield the corresponding N-benzyl-1-(3-fluoro-5-iodophenyl)methanamine. The reaction mechanism involves the initial formation of a hemiaminal, followed by dehydration to the imine, which is then reduced in situ. The use of an iron catalyst for the reductive amination of aldehydes with ammonia (B1221849) offers a sustainable approach to primary amine synthesis. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

The reaction with alcohols, typically in the presence of an acid catalyst, results in the formation of acetals. These reactions are often used to protect the aldehyde group during subsequent chemical transformations.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-fluoro-5-iodobenzoic acid. organic-chemistry.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) are commonly employed for this transformation. libretexts.orgyoutube.com The reaction is typically carried out in aqueous or basic conditions. The mechanism of permanganate oxidation of aldehydes involves the formation of a manganate (B1198562) ester intermediate, which then collapses to the carboxylic acid. The reaction is generally efficient, providing the desired carboxylic acid in good yield. While a specific documented oxidation of this compound using KMnO4 was not found in the search results, the general reactivity of aromatic aldehydes suggests this would be a straightforward conversion. masterorganicchemistry.comresearchgate.net

Table 1: Oxidation of Aromatic Aldehydes

| Oxidizing Agent | Substrate | Product | Conditions | Reference |

| KMnO4 | Alkylbenzene | Benzoic Acid | Heat | masterorganicchemistry.com |

| KMnO4 | Aldehyde | Carboxylic Acid | Basic conditions | libretexts.org |

This table represents general transformations and not specific examples for this compound based on the provided search results.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound affords the corresponding primary alcohol, (3-fluoro-5-iodophenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH4). masterorganicchemistry.comambeed.com The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Sodium borohydride is a chemoselective reagent, generally not reducing other functional groups like esters or nitro groups under standard conditions. rsc.orgharvard.eduorganic-chemistry.org

Table 2: Reduction of Aldehydes

| Reducing Agent | Substrate | Product | Solvent | Reference |

| NaBH4 | Aldehyde | Primary Alcohol | Methanol or Ethanol | masterorganicchemistry.comambeed.com |

| NaBH4 | Ketone | Secondary Alcohol | Methanol or Ethanol | masterorganicchemistry.com |

This table represents general transformations and not specific examples for this compound based on the provided search results.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). thieme-connect.comresearchgate.net For example, the reaction of this compound with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 1-fluoro-3-iodo-5-vinylbenzene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgorganic-chemistry.orgenamine.net This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.org For instance, the reaction of this compound with triethyl phosphonoacetate in the presence of a base like sodium ethoxide would be expected to produce ethyl (E)-3-(3-fluoro-5-iodophenyl)acrylate. The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups, can be used to selectively form (Z)-alkenes. wikipedia.org

Table 3: Olefination Reactions of Aldehydes

| Reaction | Reagent | Expected Product with this compound | Typical Selectivity | Reference |

| Wittig | Methyltriphenylphosphonium bromide | 1-Fluoro-3-iodo-5-vinylbenzene | Dependent on ylide | thieme-connect.comresearchgate.net |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl (E)-3-(3-fluoro-5-iodophenyl)acrylate | (E)-alkene | enamine.netwikipedia.org |

This table represents expected transformations based on general reactivity principles, as specific examples for this compound were not consistently available in the search results.

Trifluoromethylation and Perfluoroalkylation Reactions

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of a molecule. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used nucleophilic trifluoromethylating agent for aldehydes. researchgate.net The reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the trifluoromethyl anion (CF3-). This anion then attacks the carbonyl carbon of this compound to form a trifluoromethylated alcohol after workup. The reaction is generally carried out under mild conditions. researchgate.netcas.cn While specific examples for this compound are not detailed in the provided results, the general applicability of this method to a wide range of aldehydes is well-established. researchgate.netcas.cn

Perfluoroalkylation can also be achieved, for example, through copper-mediated processes that can convert a trifluoromethyl group into a pentafluoroethyl group. thieme-connect.com

Strategies for Aldehyde Protection to Enable Selective Reactivity

In multi-step syntheses, it is often necessary to protect the aldehyde group of this compound to prevent it from reacting with reagents intended for other parts of the molecule. A common protection strategy is the formation of acetals. organic-chemistry.orgnih.gov For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, yields the corresponding 1,3-dioxolane (B20135) derivative, 2-(3-fluoro-5-iodophenyl)-1,3-dioxolane. organic-chemistry.orgbldpharm.com This acetal (B89532) is stable to a wide range of nucleophilic and basic conditions. The aldehyde can be easily regenerated by acidic hydrolysis. The synthesis of 2-(3-chloro-5-fluorophenyl)-1,3-dioxolane (B6306344) has been reported, indicating the feasibility of this protection strategy for similar halogenated benzaldehydes. bldpharm.com The preparation of this compound dimethyl acetal has also been noted. ambeed.com

Reactions Involving the Aryl Halogen Substituents (Iodine and Fluorine)

The presence of two different halogen atoms on the aromatic ring of this compound imparts distinct and selective reactivity. The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds exhibit significantly different bond strengths and electronic properties, which chemists can exploit to achieve selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthetic utility of this compound. rsc.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling utilizes an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond with an aryl halide. libretexts.org For this compound, the reaction would selectively occur at the more reactive C-I bond. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. researchgate.net The choice of ligands for the palladium catalyst can be critical for achieving high yields. researchgate.net

The Sonogashira coupling reaction joins a terminal alkyne with an aryl halide, also catalyzed by palladium, and typically requires a copper(I) co-catalyst and a mild base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for creating arylalkynes and conjugated enynes. libretexts.org The versatility and mild conditions of the Sonogashira reaction make it widely applicable in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

The following table illustrates the expected products from these coupling reactions with this compound, based on established chemical principles.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex, Base | 3-Aryl-5-fluorobenzaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I), Amine Base | 3-Fluoro-5-(alkynyl)benzaldehyde |

Ullmann Coupling Reactions

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-promoted coupling of two aryl halide molecules. byjus.comorganic-chemistry.org The traditional version of this reaction requires high temperatures (often exceeding 200°C) and a stoichiometric amount of copper. organic-chemistry.org

The mechanism involves the formation of an organocopper species, which then reacts with a second molecule of the aryl halide. wikipedia.org While effective for creating symmetrical biaryls, the harsh conditions of the classic Ullmann reaction can limit its applicability, especially for substrates with sensitive functional groups. Modern variations have been developed that use catalytic amounts of copper or other transition metals like palladium and nickel under milder conditions. wikipedia.org For this compound, an Ullmann coupling would be expected to produce the symmetrical 5,5'-difluoro-[1,1'-biphenyl]-3,3'-dicarbaldehyde.

Chemo- and Regioselective Reactivity of the Aryl-Iodine Bond

The concept of chemoselectivity is critical when working with molecules that possess multiple reactive sites, such as this compound. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl >> F. libretexts.org

This significant difference in reactivity allows for the highly selective functionalization of the carbon-iodine bond while leaving the robust carbon-fluorine bond intact. The C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles. libretexts.org This predictable selectivity makes this compound a valuable building block, as the fluorine atom remains in the product and can be used to modulate the electronic properties of the final molecule or serve as a handle for subsequent, more forceful chemical transformations. This principle of selective reactivity has been demonstrated in various dihalogenated aromatic systems where the heavier halogen reacts preferentially.

Influence of Fluorine on Aromatic Ring Reactivity and Directing Effects

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect deactivates the ring, making it less nucleophilic and generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) itself.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions relative to the fluorine atom.

In halogens, the deactivating inductive effect typically outweighs the activating resonance effect, leading to a net deactivation of the ring. However, the resonance effect is still crucial for determining the regioselectivity of any potential electrophilic substitution reactions, directing incoming electrophiles to the positions ortho and para to the fluorine atom. In this compound, this electronic influence modifies the reactivity of the entire molecule, affecting not only the aromatic ring but also the reactivity of the aldehyde and iodo groups.

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique substitution pattern of this compound makes it an interesting substrate for the development of new synthetic methodologies. Research in this area focuses on discovering novel catalytic systems that can activate its C-I or C-F bonds in new ways or utilize the directing effects of its substituents to control the outcome of complex reactions.

Substrate Scope and Limitations in Catalytic Cycloaddition Reactions with Fluoroalkylated Alkynes

Catalytic cycloaddition reactions represent a sophisticated class of transformations for constructing cyclic molecules. The reaction of aryl halides with alkynes can lead to a variety of complex carbocyclic and heterocyclic systems. The use of fluoroalkylated alkynes in these reactions is of particular interest for introducing fluorine-containing motifs into cyclic scaffolds.

Studies have shown that various transition metals, including rhodium and palladium, can catalyze the cycloaddition of aryl derivatives with alkynes. acs.orgacs.org For instance, boron-directed cycloadditions have emerged as a method to synthesize fluoroalkyl-substituted aromatic compounds with high regiocontrol under mild conditions. nih.gov However, the success and scope of these reactions are highly dependent on the specific catalytic system, the nature of the substrates, and the reaction conditions.

The substrate scope for catalytic cycloadditions involving this compound with fluoroalkylated alkynes is not extensively documented in the surveyed literature. Potential limitations of such reactions could include:

Catalyst Inhibition: The aldehyde functionality or the halogen substituents could potentially interact with and inhibit the catalyst.

Competing Reactions: The high reactivity of the C-I bond could lead to simple cross-coupling (like Sonogashira) instead of the desired cycloaddition pathway.

Regioselectivity Issues: Controlling the regiochemical outcome of a cycloaddition involving an unsymmetrical alkyne and the substituted benzaldehyde (B42025) ring can be challenging.

Harsh Conditions: Some cycloaddition reactions require harsh conditions that may not be compatible with the aldehyde functional group.

Therefore, while theoretically possible, the application of this compound in catalytic cycloadditions with fluoroalkylated alkynes remains an area requiring further research to define its scope and overcome potential limitations.

Direct Formylation of Aromatic Iodides as a Reverse Synthetic Strategy

The synthesis of aromatic aldehydes is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org While numerous methods exist for the introduction of a formyl group, the direct formylation of aryl halides represents a particularly efficient and atom-economical approach. This "reverse" synthetic strategy, starting from a halogenated precursor like 1-fluoro-3,5-diiodobenzene (B569420) or 1-fluoro-3-iodobenzene, offers a convergent route to this compound. The palladium-catalyzed formylation of aryl iodides, in particular, has emerged as a powerful tool, allowing for the direct conversion of the C-I bond to a C-CHO bond. nih.govnih.gov

Several palladium-catalyzed methodologies have been developed for the formylation of aryl halides, each with its own set of reagents and conditions. These methods typically involve the oxidative addition of the aryl iodide to a low-valent palladium species, followed by insertion of a one-carbon (C1) source and subsequent reductive elimination to afford the aldehyde product. nih.gov The choice of the C1 source and the catalytic system is crucial for the success of the reaction.

One prominent method utilizes carbon monoxide (CO) gas, often in combination with a hydrogen source like syngas (a mixture of CO and H₂). nih.gov The reaction proceeds via a palladium-acyl intermediate which is then hydrogenated to yield the aldehyde. The efficiency of this process is highly dependent on the ligand coordinated to the palladium center, with bulky phosphine (B1218219) ligands such as di-1-adamantyl-n-butylphosphine (cataCXium A) showing excellent performance for the formylation of aryl bromides. nih.gov Given the higher reactivity of aryl iodides, similar conditions are expected to be effective for the formylation of a suitable precursor to this compound.

A significant advancement in this field is the use of less hazardous and more easily handled C1 sources. For instance, formic acid can serve as a dual source of CO and a hydride. nih.gov In one approach, propylphosphonic anhydride (B1165640) is used to activate formic acid, enabling the in-situ generation of CO for the palladium-catalyzed carbonylation of aryl iodides. nih.gov This method has the advantage of not requiring an external phosphine ligand or an inert atmosphere.

Another innovative and environmentally benign approach employs carbon dioxide (CO₂) as the C1 building block. rsc.orgrsc.org In a process catalyzed by Pd/C, aryl iodides can be directly formylated using CO₂ in the presence of a hydrosilane, such as poly(methylhydrosiloxane) (B7799882) (PMHS), and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgrsc.org This reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.

The general mechanism for the palladium-catalyzed formylation of an aryl iodide can be outlined as follows:

Oxidative Addition: A Pd(0) species oxidatively adds to the aryl iodide (Ar-I) to form an arylpalladium(II) complex (Ar-Pd-I).

CO Insertion (Carbonylation): The C1 source, such as carbon monoxide, inserts into the Ar-Pd bond to form an aroylpalladium(II) complex (Ar-CO-Pd-I).

Reductive Elimination: The aroylpalladium(II) complex undergoes reductive elimination, often facilitated by a hydride source, to yield the final aldehyde (Ar-CHO) and regenerate the Pd(0) catalyst.

To illustrate the potential of these methods for the synthesis of this compound, the following table summarizes typical reaction conditions for the palladium-catalyzed formylation of various aryl iodides. While specific data for a direct precursor to this compound is not detailed in the provided literature, the examples serve as a strong indicator of the feasibility and expected outcomes of such a transformation.

Table 1: Examples of Palladium-Catalyzed Formylation of Aromatic Iodides

| Aryl Iodide | C1 Source | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Iodobenzene | CO₂ | 5% Pd/C | DBU | CH₃CN | 80 | 95 | rsc.org |

| 4-Iodoanisole | CO₂ | 5% Pd/C | DBU | CH₃CN | 80 | 92 | rsc.org |

| 4-Fluoroiodobenzene | CO₂ | 5% Pd/C | DBU | CH₃CN | 80 | 93 | rsc.org |

| 4-Bromoiodobenzene | CO₂ | 5% Pd/C | DBU | CH₃CN | 80 | 85 | rsc.org |

| 4-Iodonitrobenzene | CO₂ | 5% Pd/C | DBU | CH₃CN | 80 | 75 | rsc.org |

| Iodobenzene | Formic Acid / T3P® | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 85 | nih.gov |

| 4-Iodotoluene | Formic Acid / T3P® | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 82 | nih.gov |

| 4-Iodoanisole | Formic Acid / T3P® | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 78 | nih.gov |

T3P® = Propylphosphonic Anhydride

The direct formylation of an appropriately substituted aromatic iodide presents a highly attractive and convergent synthetic route to this compound. The versatility of palladium catalysis, with various available C1 sources and reaction conditions, allows for the potential optimization of this transformation, making it a valuable strategy in the repertoire of synthetic organic chemistry.

Applications of 3 Fluoro 5 Iodobenzaldehyde in Advanced Chemical Synthesis and Materials Science

Building Block for the Construction of Complex Organic Architectures

The utility of 3-Fluoro-5-iodobenzaldehyde as a foundational unit in organic synthesis stems from the differential reactivity of its functional groups. The aldehyde offers a gateway to carbon-carbon and carbon-heteroatom bond formation through condensation, oxidation, reduction, and other nucleophilic addition reactions. Concurrently, the carbon-iodine bond serves as a prime site for metal-catalyzed cross-coupling reactions, while the fluorine atom imparts specific electronic properties and metabolic stability to target molecules.

This compound is an exemplary starting material for the synthesis of polyfunctionalized aromatic and heterocyclic systems. The aldehyde group can be readily transformed without disturbing the fluoro and iodo substituents, allowing for a stepwise and controlled elaboration of the molecular structure. For instance, the aldehyde can participate in a variety of classic organic reactions to build complexity. These include, but are not limited to, Knoevenagel condensations to form substituted alkenes, Pictet-Spengler reactions to construct tetrahydroisoquinoline rings, and reductive aminations to introduce nitrogen-containing side chains. ambeed.com This modular approach enables chemists to introduce a wide array of functional groups and build complex scaffolds around the central 3-fluoro-5-iodophenyl core.

The presence of an iodine atom makes this compound an excellent substrate for palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the assembly of biaryl and polyaryl systems, which are common motifs in pharmaceuticals, agrochemicals, and organic electronics.

The carbon-iodine bond is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds in oxidative addition to a low-valent metal catalyst, allowing for milder reaction conditions and broader substrate scope. A number of substituted biaryls have been successfully prepared with Pd(OAc)₂ catalyzed coupling reactions of aryl iodides. researchgate.net

Recent advancements have even demonstrated efficient biaryl synthesis under transition-metal-free conditions. One such method involves a base-promoted cross-coupling reaction using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO), which works effectively with electron-deficient aryl halides. nih.gov The electron-withdrawing nature of the aldehyde and fluorine in this compound makes it a suitable candidate for this type of transformation. Another powerful method is the palladium-catalyzed decarboxylative cross-coupling between arene carboxylic acids and aryl halides, which proceeds efficiently using a system of PdCl₂ and silver carbonate (Ag₂CO₃) in DMSO at elevated temperatures. researchgate.net

| Reaction Type | Catalyst/Promoter | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd(OAc)₂ | Diisopropylethylamine | Not Specified | Effective for coupling aryl iodides with aryl bromides. | researchgate.net |

| Base-Promoted Coupling | None (Ligand-free) | Cs₂CO₃ | DMSO | Transition-metal-free synthesis of biaryls. | nih.gov |

| Decarboxylative Cross-Coupling | PdCl₂ | Ag₂CO₃ | DMSO | Couples aryl halides with arene carboxylic acids. | researchgate.net |

Utilization in Fine Chemical Production

In the realm of fine chemical production, this compound serves as a high-value intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biologics, and agricultural products. The utility of this compound lies in its ability to introduce the specific 3-fluoro-5-formylphenyl or a derivative thereof into a larger, more complex target molecule during a multi-step synthesis. The fluorine atom can enhance properties like metabolic stability and binding affinity, while the iodine and aldehyde groups provide reactive handles for further chemical transformations. Its role as a versatile organic building block makes it a key component in the synthesis of other complex molecules. apolloscientific.co.uk

Role in the Synthesis of Advanced Materials

The unique substitution pattern of this compound also makes it a valuable precursor for the rational design of advanced functional materials, including supramolecular assemblies and porous crystalline solids.

The iodine atom in this compound is a powerful halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region (known as a σ-hole) on a halogen atom is attracted to a Lewis basic site. The strength of this interaction is enhanced when the halogen is attached to an electron-withdrawing group or ring system. In this molecule, both the fluorine atom and the aldehyde group are electron-withdrawing, which polarizes the carbon-iodine bond and creates a more positive σ-hole on the iodine. This makes this compound an ideal building block for engineering supramolecular architectures. ambeed.com By pairing it with molecules containing Lewis basic sites (e.g., nitrogen or oxygen atoms), chemists can direct the self-assembly of predictable, ordered structures such as tapes, sheets, and 3D networks, which are of interest for applications in crystal engineering and materials science.

This compound is classified as an organic building block and a potential linker for the synthesis of Metal-Organic Frameworks (MOFs). ambeed.com MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov To be used as a primary linker in MOF synthesis, the aldehyde group of this compound would typically first be oxidized to a carboxylic acid, yielding 3-fluoro-5-iodobenzoic acid. This bifunctional linker can then be reacted with metal salts under solvothermal or other conditions to form a stable, porous framework. nih.gov

The resulting MOF would have its pores decorated with both fluorine and iodine atoms. These functional groups can tune the properties of the framework, such as its affinity for specific gases in storage and separation applications, or its catalytic activity. For example, the iodine atoms could serve as active sites for catalysis or as binding sites for specific guest molecules.

| Component | Example | Function | Reference |

|---|---|---|---|

| Metal Cluster | Zn₄O | Acts as the node or joint in the framework structure. | nih.gov |

| Organic Linker | 3-Fluoro-5-iodobenzoic acid | Connects the metal clusters to form the porous network. Derived from this compound. | ambeed.com |

| Resulting MOF Pore Functionality | Fluoro and Iodo groups | Modifies the chemical environment within the pores for selective adsorption or catalysis. |

Applications in Agrochemical Research and Development

The discovery and development of new agrochemicals are critical for ensuring global food security. The introduction of fluorine atoms into active ingredients is a well-established strategy in the agrochemical industry to enhance the efficacy, metabolic stability, and bioavailability of pesticides. semanticscholar.org

While specific, publicly documented examples of the direct application of this compound in the synthesis of commercial agrochemicals are limited, its chemical structure is indicative of its potential as a valuable intermediate. The presence of both fluorine and iodine offers multiple reaction pathways for the construction of complex molecules. For instance, the carbon-iodine bond can be readily converted to other functional groups through various cross-coupling reactions, a common strategy in the synthesis of bioactive compounds.

A patent for the preparation of intermediates used in the synthesis of a complex agrochemical compound describes processes involving a related structure, 3-fluoro-5-hydroxybenzonitrile. google.com This highlights the utility of the 3-fluoro-5-substituted phenyl ring system in the construction of agrochemically relevant molecules. The conversion of a benzaldehyde (B42025) to a benzonitrile (B105546) is a standard chemical transformation, suggesting that this compound could serve as a precursor to such intermediates.

The development of novel herbicides, fungicides, and insecticides often relies on the availability of unique chemical building blocks. The combination of fluorine and a reactive iodine handle in this compound makes it a prime candidate for exploration in the synthesis of new generations of crop protection agents.

| Compound | Potential Role in Agrochemical Synthesis |

| This compound | Intermediate for the synthesis of complex active ingredients. |

| 3-fluoro-5-hydroxybenzonitrile | Intermediate in patented agrochemical synthesis routes. google.com |

Further research and development in the agrochemical sector may yet uncover specific and potent applications for this uniquely substituted benzaldehyde derivative.

Applications in Drug Discovery and Medicinal Chemistry

Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While specific examples of marketed drugs directly synthesized from 3-Fluoro-5-iodobenzaldehyde are not extensively documented in publicly available literature, its role as a key intermediate is evident from the broader context of medicinal chemistry and patent literature concerning related structures. Halogenated benzaldehydes are fundamental precursors in the synthesis of complex molecular architectures that form the core of many APIs. The presence of both fluorine and iodine offers orthogonal handles for sequential chemical modifications, a highly desirable feature in multi-step API synthesis. For instance, the iodine atom can readily participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom can influence the electronic properties and metabolic stability of the final molecule.

Precursor for the Development of Biologically Active Compounds (e.g., Antiviral, Antibacterial Agents)

The this compound scaffold is a valuable starting point for the synthesis of compounds with potential antiviral and antibacterial properties. Although direct examples are not yet prevalent in published research, the utility of similarly substituted aromatic aldehydes in generating bioactive heterocycles is well-established.

For example, research into carbocyclic nucleoside analogues, a significant class of antiviral agents, has utilized fluorinated building blocks to enhance biological activity. nih.gov While not directly employing this compound, the synthesis of 3′-fluoro-5′-norcarbocyclic nucleoside phosphonates demonstrates the principle of incorporating fluorine to modulate antiviral efficacy against viruses like HIV. nih.gov The aldehyde functionality of this compound provides a straightforward entry point for constructing the complex side chains and heterocyclic systems characteristic of many antiviral and antibacterial drugs.

Structure-Activity Relationship (SAR) Studies Enabled by Fluoro-Iodobenzaldehyde Scaffolds

The dual halogen substitution on the benzaldehyde (B42025) ring makes this compound an excellent tool for structure-activity relationship (SAR) studies, which are fundamental to optimizing lead compounds in drug discovery.

The fluorine and iodine atoms on the benzaldehyde ring have a profound impact on the lipophilicity and molecular recognition of its derivatives. Fluorine, being highly electronegative, can alter the electronic distribution of the molecule, influencing its binding to target proteins and affecting its metabolic stability. beilstein-journals.org The substitution of a hydrogen atom with fluorine generally increases lipophilicity in aromatic systems, which can enhance membrane permeability and oral bioavailability. beilstein-journals.org

Iodine, a larger and more polarizable atom, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The presence of iodine also significantly increases the molecular weight and can be used to explore the steric requirements of a binding pocket. The ability to systematically vary these properties by synthesizing analogues makes the fluoro-iodobenzaldehyde scaffold a powerful tool for medicinal chemists.

The versatility of this compound allows for its use in the synthesis of various enzyme inhibitors. The aldehyde group can be readily converted into other functional groups, such as imines, amines, or alcohols, which can then be incorporated into scaffolds designed to target the active sites of enzymes. For instance, fluorinated compounds have been successfully designed as potent inhibitors of various enzymes by mimicking transition states or by acting as irreversible "suicide substrates". researchgate.net The unique electronic properties conferred by the fluorine and iodine atoms can be exploited to fine-tune the binding affinity and selectivity of these inhibitors.

In modern drug discovery, it is crucial to identify and avoid Pan-Assay Interference Structures (PAINS), which are compounds that show activity in multiple assays through non-specific mechanisms. The aldehyde group in this compound can be a potential reactive moiety that might lead to PAINS alerts. However, careful chemical modification of the aldehyde can mitigate this risk. Computational tools and experimental assays are employed to assess the "lead-likeness" of derivatives, ensuring that they possess the physicochemical properties suitable for development into drug candidates. ambeed.comnih.gov The evaluation of derivatives of this compound for potential PAINS liability is a critical step in early-stage drug discovery to avoid costly late-stage failures. nih.govnih.govscispace.combris.ac.uksciforum.net

Precursor for Radiopharmaceuticals and Positron Emission Tomography (PET) Imaging Agents

A particularly promising application of this compound is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.goviaea.orgradiologykey.comnih.govradiologykey.com The fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), allowing for the synthesis of PET tracers. These tracers can be used to visualize and quantify biological processes in vivo, providing invaluable information for disease diagnosis and for understanding the mechanism of action of drugs.

While direct synthesis of a PET tracer from this compound is not yet reported, the use of ¹⁸F-fluorobenzaldehydes as precursors for more complex PET radiopharmaceuticals is a well-established strategy. radiologykey.com The iodine atom in this compound could also potentially be replaced with a radioactive iodine isotope, such as ¹²³I or ¹²⁴I, for single-photon emission computed tomography (SPECT) or PET imaging, respectively, further highlighting the versatility of this scaffold in nuclear medicine.

Computational and Theoretical Investigations of 3 Fluoro 5 Iodobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of halogenated benzaldehydes. researchgate.net Methods like DFT and time-dependent DFT (TDDFT), often employing functionals such as B3LYP and basis sets like 6-311+G(3df,p), are used to study conformers and electronic properties in the gas phase and in solution. researchgate.net

For molecules like 3-Fluoro-5-iodobenzaldehyde, these calculations can determine key electronic parameters. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface are mapped to predict sites susceptible to nucleophilic or electrophilic attack. The presence of the electronegative fluorine and the larger, more polarizable iodine atom, along with the electron-withdrawing aldehyde group, creates a complex electronic environment on the benzene (B151609) ring. DFT calculations can quantify these effects, providing values for atomic charges and orbital contributions, which are fundamental to understanding the molecule's chemical behavior. For instance, studies on related halobenzaldehydes have successfully assigned vibrational frequencies and analyzed electronic energies and equilibrium geometries using these methods. researchgate.net

Molecular Modeling and Prediction of Reaction Pathways

Molecular modeling extends beyond static electronic structure to predict the course of chemical reactions. Computational chemists can model reaction pathways to understand mechanisms, predict regioselectivity, and calculate activation energies. nih.gov For a molecule like this compound, this could involve modeling its participation in reactions such as nucleophilic additions to the carbonyl group or metal-catalyzed cross-coupling reactions at the carbon-iodine bond.

By employing DFT calculations, researchers can map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the prediction of the most favorable reaction pathway from both a kinetic and thermodynamic standpoint. For example, computational studies on the click synthesis of 1,2,3-triazoles have successfully used DFT to elucidate the role of catalysts and predict regioselectivity by analyzing free energy profiles. nih.gov Similar methodologies could be applied to predict how this compound would behave in complex multi-step syntheses, guiding experimental design to achieve higher yields and desired products. Furthermore, molecular docking, a computational modeling technique, can be used to predict the binding orientation and affinity of the molecule or its derivatives within the active site of a biological target, such as an enzyme. academie-sciences.frnih.gov

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding in Crystal Engineering)

Non-covalent interactions are dominant forces in supramolecular chemistry and crystal engineering, dictating how molecules arrange themselves in the solid state. researchgate.net For this compound, the presence of both fluorine and iodine atoms makes it a candidate for forming specific and directional non-covalent interactions, most notably halogen bonds. researchgate.net

A halogen bond (R–X···Y) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic species (Y). researchgate.netnih.gov This electrophilic region, known as a σ-hole, is a zone of positive electrostatic potential located on the halogen atom along the axis of the R-X covalent bond. acs.org The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen, making iodine a strong halogen bond donor.

In the context of crystal engineering, these interactions can be used to design and construct specific crystalline architectures. nih.govacs.org Studies on related halogen-substituted aromatic aldehydes have revealed that C=O···X interactions are key controlling elements in their crystal packing. acs.org For this compound, one could anticipate strong C–I···O or C–I···N halogen bonds directing the molecular assembly. Additionally, weaker interactions such as C–H···O, C–H···F, and π-stacking are also expected to play a role. A crystallographic study of the closely related 3-chloro-5-fluorosalicylaldehyde revealed a structure directed by weak intermolecular C—H⋯O, C—H⋯F, and F⋯O contacts, as well as π-stacking, but notably lacked close halogen–halogen interactions. nih.gov The analysis of these varied non-covalent interactions is crucial for understanding polymorphism and for the rational design of co-crystals with desired physical properties. researchgate.net

Prediction of Molecular Descriptors and Physicochemical Properties Relevant to Biological Activity

Computational methods are widely used to predict molecular descriptors that are critical for assessing a compound's potential as a drug candidate. These physicochemical properties, such as lipophilicity and topological polar surface area (TPSA), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, several key descriptors have been calculated. ambeed.com Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), indicates how a molecule distributes between an oily (nonpolar) and an aqueous (polar) phase. A balanced LogP is often essential for oral bioavailability. The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA (typically under 140 Ų) is associated with better cell permeability. The calculated values for this compound provide a baseline for designing derivatives with optimized drug-like properties. ambeed.com

| Property | Value | Significance in Drug Discovery |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 17.07 Ų ambeed.com | Predicts membrane permeability; values <140 Ų are favorable. |

| Consensus LogP (o/w) | 2.54 ambeed.com | Measures lipophilicity; affects solubility and permeability. |

| Molar Refractivity | 44.5 ambeed.com | Relates to molecular volume and polarizability. |

| Number of Rotatable Bonds | 1 ambeed.com | Influences conformational flexibility and binding affinity. |

| Number of H-bond Acceptors | 2 ambeed.com | Potential to form hydrogen bonds with biological targets. |

| Number of H-bond Donors | 0 ambeed.com | Potential to form hydrogen bonds with biological targets. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, especially its ability to bind to a biological target. Conformational analysis of this compound focuses primarily on the rotation of the aldehyde group relative to the aromatic ring. Computational studies on similar m-fluorobenzaldehydes have identified two distinct planar conformers: an O-cis and an O-trans rotamer (also referred to as syn and anti), where the aldehyde oxygen is oriented toward or away from the fluorine substituent, respectively. researchgate.net The energy difference between these conformers is typically small, suggesting that the molecule may exist as a mixture of both in solution. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and conformational changes over time. nih.gov An MD simulation of this compound would reveal the flexibility of the molecule, the accessible range of the aldehyde group's torsional angle, and the dynamics of its interactions with solvent molecules or a larger biological system. Such simulations are essential for understanding how the molecule might adapt its shape to fit into a binding pocket and for calculating binding free energies, offering a more realistic assessment of its potential biological activity than static models alone. nih.gov

Future Directions and Research Perspectives in 3 Fluoro 5 Iodobenzaldehyde Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The current industrial production of 3-Fluoro-5-iodobenzaldehyde and its derivatives often relies on conventional synthetic methods. While effective, these methods can involve multi-step processes and the use of stoichiometric reagents that may not align with the growing emphasis on green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic routes.

A key area of development will likely be the adoption of continuous flow chemistry. The use of continuous flow reactors can offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and easier scalability. Automation of these systems can further increase efficiency and reproducibility.

Future research may also explore the use of more environmentally benign reagents and solvents. The development of catalytic systems that can facilitate the direct and selective functionalization of a benzene (B151609) ring with fluoro and iodo groups in a single step would represent a major breakthrough. This could involve exploring novel catalysts that are more active, selective, and recyclable than those currently in use.

Table 1: Potential Improvements in the Synthesis of this compound

| Current Approach | Future Direction | Potential Advantages |

| Batch processing | Continuous flow chemistry | Better control, improved safety, higher yields |

| Stoichiometric reagents | Catalytic methods | Reduced waste, higher atom economy |

| Multi-step synthesis | One-pot or tandem reactions | Increased efficiency, reduced purification steps |

| Traditional solvents | Greener solvent alternatives | Reduced environmental impact |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The reactivity of this compound is currently dominated by transformations of the aldehyde group and substitution of the iodine atom. Standard reactions include nucleophilic substitution, oxidation, and reduction. The iodine atom is often utilized in cross-coupling reactions, for instance, with the use of palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds. googleapis.com

The future in this area lies in uncovering novel reactivity and developing new catalytic transformations. Research could focus on the selective activation of the C-F bond, which is notoriously strong and less reactive than the C-I bond. The development of catalysts that can selectively cleave and functionalize the C-F bond in the presence of the more reactive C-I bond would open up new avenues for derivatization.

Furthermore, the interplay between the three functional groups (aldehyde, fluorine, and iodine) could be exploited in novel cascade or domino reactions. Designing catalytic systems that can orchestrate a sequence of transformations in a single operation would lead to the rapid construction of complex molecular architectures from this relatively simple starting material.

Expanding Applications in Chemical Biology and Targeted Therapies

A significant area of application for this compound is as a key intermediate in the synthesis of pharmacologically active compounds. It has been notably used in the development of inhibitors for enzymes such as Extracellular signal-regulated kinases (ERK) and Hematopoietic Prostaglandin D Synthase (H-PGDS). googleapis.comgoogle.comgoogle.com These inhibitors have potential applications in the treatment of cancers and inflammatory conditions like Duchenne muscular dystrophy. google.comgoogle.com

The future of this compound in this domain is the expansion of its use in the design of other targeted therapies. The unique substitution pattern of the molecule can be systematically varied to create libraries of compounds for screening against a wide range of biological targets. The fluorine atom can be beneficial for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Future research will likely involve using this compound as a scaffold to develop new classes of kinase inhibitors, protease inhibitors, and modulators of other important cellular signaling pathways. Its utility as a building block for creating molecules for targeted drug delivery systems, where a therapeutic agent is directed to a specific site in the body, is another promising avenue for exploration.

Table 2: Therapeutic Targets of Compounds Derived from this compound

| Target Enzyme/Pathway | Therapeutic Area | Reference Compound Type |

| ERK1/ERK2 Kinases | Cancer | Azaindole derivatives google.com |

| H-PGDS | Duchenne muscular dystrophy, other inflammatory diseases | Indole and other heterocyclic compounds google.com |

| Other Kinases | Various cancers, inflammatory disorders | Future development |

| Proteases | Infectious diseases, cancer | Future development |

Design and Synthesis of Novel Advanced Functional Materials

The application of this compound in materials science is an area with significant untapped potential. While it is known to be used in the production of specialty chemicals and materials, specific examples of advanced functional materials derived from it are not yet widely reported. The presence of fluorine and iodine atoms, along with a reactive aldehyde group, provides multiple handles for incorporating this unit into larger polymeric or supramolecular structures.

Future research could focus on the synthesis of novel organic electronic materials. The introduction of fluorine can influence the electronic properties and stability of organic semiconductors, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodo group provides a reactive site for polymerization or for creating well-ordered structures through halogen bonding.

The development of novel polymers, metal-organic frameworks (MOFs), and other porous materials for applications in gas storage, separation, and catalysis is another exciting prospect. The aldehyde functionality can be used in condensation reactions to build up complex, three-dimensional networks.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a molecule like this compound, these technologies can be applied in several ways.

In drug design, AI and ML algorithms can be used to screen virtual libraries of compounds derived from this compound against biological targets. These computational approaches can predict the binding affinity and other important pharmacological properties of molecules, allowing researchers to prioritize the synthesis of the most promising candidates. This can significantly reduce the time and cost associated with the early stages of drug discovery. The known role of this compound as a precursor to kinase inhibitors provides a valuable starting point for such in silico studies.

Q & A

Q. What are the key synthetic routes for preparing 3-fluoro-5-iodobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via halogenation of fluorinated benzaldehyde precursors. For example, iodination using iodine monochloride (ICl) or directed ortho-metalation followed by quenching with iodine may be employed. Reaction conditions such as temperature (-78°C for metalation), solvent (THF or DMF), and catalyst (e.g., palladium for cross-coupling) critically affect regioselectivity and yield. Characterization via / NMR and mass spectrometry (MS) is essential to confirm purity and structure .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: This compound is light- and moisture-sensitive due to the aldehyde and iodine moieties. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Use desiccants to minimize hydrolysis. Safety protocols include wearing nitrile gloves and working in a fume hood to avoid inhalation of volatile degradation products. Refer to SDS sheets for fluorinated/iodinated compounds to address toxicity risks .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : NMR identifies aldehyde protons (~9.8–10.0 ppm) and aromatic splitting patterns. NMR detects fluorine environments (δ -110 to -120 ppm for meta-F).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (expected m/z ~250.01 for CHFIO).

- IR : Stretching frequencies for aldehyde (C=O ~1700 cm) and C-I bonds (~500 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of the fluoro and iodo substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluoro group meta to the aldehyde directs electrophilic substitution, while the bulky iodine at position 5 may hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution and predict reactivity. Experimentally, optimize catalyst systems (e.g., Pd(PPh)/SPhos) and bases (CsCO) to mitigate steric hindrance .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzaldehydes?

Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects, impurities, or isotopic interference (e.g., vs. ). To resolve:

- Cross-validate with literature using identical solvents (e.g., DMSO-d vs. CDCl).

- Use deuterated solvents to eliminate proton exchange artifacts.

- Compare with structurally analogous compounds (e.g., 4-fluoro-3-iodobenzaldehyde) for substituent-induced shifts .

Q. How can researchers design experiments to probe the compound’s role in synthesizing heterocyclic scaffolds?

Methodological Answer: The aldehyde group enables condensation reactions (e.g., with hydrazines for hydrazones or thiosemicarbazides for thiadiazoles). For example:

- Thiadiazole Synthesis : React with thiosemicarbazide under acidic conditions, followed by cyclization (e.g., HSO/EtOH). Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane).

- Metal Coordination : Use the aldehyde as a ligand precursor for transition-metal complexes; characterize via X-ray crystallography .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability.

- Docking Studies : Predict binding affinity in biological targets (e.g., enzymes) if used in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.